Cas no 194490-19-2 (5-tert-Butyl-1H-indole-2-carboxylic Acid)
5-tert-Butyl-1H-indole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylic acid, 5-(1,1-dimethylethyl)-
- 5 -tert-butylindole-2-carboxylic acid
- 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid
- DTXSID201232305
- 5-tert-butylindole-2-carboxylic acid
- AKOS001475974
- 5-(tert-butyl)-1H-indole-2-carboxylic acid
- G79693
- 5-tert-butyl-1H-indole-2-carboxylic Acid
- DB-427086
- EN300-211883
- SCHEMBL3635965
- 5-tert-butyl-1H-indole-2-carboxylicAcid
- Z1508939003
- FDPUFZBJUZPCRB-UHFFFAOYSA-N
- 194490-19-2
- 5-tert-Butyl-1H-indole-2-carboxylic Acid
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- MDL: MFCD02664442
- Inchi: 1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16)
- InChI Key: FDPUFZBJUZPCRB-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=C(C=CC(=C2)C(C)(C)C)N1)=O
Computed Properties
- Exact Mass: 217.11035
- Monoisotopic Mass: 217.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 53.1A^2
Experimental Properties
- PSA: 53.09
5-tert-Butyl-1H-indole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T136118-10mg |
5-tert-Butyl-1H-indole-2-carboxylic Acid |
194490-19-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T136118-50mg |
5-tert-Butyl-1H-indole-2-carboxylic Acid |
194490-19-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | T136118-100mg |
5-tert-Butyl-1H-indole-2-carboxylic Acid |
194490-19-2 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Ambeed | A1069606-1g |
5-tert-Butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 1g |
$596.0 | 2024-04-22 | |
| Ambeed | A1069606-5g |
5-tert-Butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 5g |
$1191.0 | 2024-04-22 | |
| A2B Chem LLC | AW06959-10g |
5-tert-butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 10g |
$2424.00 | 2024-04-20 | |
| A2B Chem LLC | AW06959-50mg |
5-tert-butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AW06959-100mg |
5-tert-butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AW06959-250mg |
5-tert-butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AW06959-500mg |
5-tert-butyl-1H-indole-2-carboxylic acid |
194490-19-2 | 95% | 500mg |
$464.00 | 2024-04-20 |
5-tert-Butyl-1H-indole-2-carboxylic Acid Suppliers
5-tert-Butyl-1H-indole-2-carboxylic Acid Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-tert-Butyl-1H-indole-2-carboxylic Acid
5-tert-Butyl-1H-indole-2-carboxylic Acid: A Comprehensive Overview
5-tert-Butyl-1H-indole-2-carboxylic acid, identified by the CAS registry number 194490-19-2, is a significant compound in the realm of organic chemistry and pharmacology. This compound belongs to the class of indole carboxylic acids, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a substituted indole ring system with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position, making it a unique entity within its chemical class.
The synthesis of 5-tert-butylindole-2-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, oxidation, and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and enhancing scalability for industrial applications. The compound's stability under various reaction conditions has also been extensively studied, contributing to its utility in both laboratory and manufacturing settings.
One of the most notable aspects of 5-tert-butylindole-2-carboxylic acid is its pharmacological profile. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines. Furthermore, this compound has shown promise in anticancer research, particularly in targeting specific signaling pathways such as the PI3K/AKT/mTOR axis, which are often dysregulated in various malignancies.
In addition to its therapeutic potential, 5-tert-butylindole-2-carboxylic acid has been explored for its role in agricultural applications. Recent research indicates that this compound may act as a plant growth regulator, enhancing stress tolerance in crops under adverse environmental conditions such as drought or high salinity. This dual functionality underscores its versatility across multiple scientific domains.
The structural features of 5-tert-butylindole-2-carboxylic acid, particularly the tert-butyl substituent at the 5-position, play a crucial role in modulating its physicochemical properties and bioavailability. Computational studies using molecular docking have revealed that this substituent enhances the molecule's ability to interact with target proteins, thereby improving its efficacy as a drug candidate.
From an analytical standpoint, the characterization of 5-tert-butylindole-2-carboxylic acid has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into the compound's purity, stability, and structural integrity, ensuring its reliability for both research and commercial purposes.
In conclusion, 5-tert-butylindole-2-carboxylic acid, CAS No. 194490-19-2, stands out as a multifaceted compound with significant implications in medicine, agriculture, and materials science. Its unique chemical structure and diverse biological activities continue to drive innovative research efforts worldwide.
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